5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole
Overview
Description
5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group . It is related to 6-Bromo-1,3-benzodioxole-5-carboxaldehyde, which can be synthesized by subjecting 1,3-benzodioxole-5-carboxaldehyde to bromination .
Synthesis Analysis
The synthesis of benzo[d][1,3]dioxole-type compounds has been reported in various studies . The strategy is based upon the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity .Molecular Structure Analysis
The molecular formula of 5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole is C8H6BrClO2 . The molecular weight is 249.48900 .Chemical Reactions Analysis
The chemical reactions involving benzo[d][1,3]dioxole-type compounds have been studied . The methodology was also applied to the total syntheses of benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids of coptisines and dibenzopyrrocolines .Physical And Chemical Properties Analysis
The density of 5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole is 1.726g/cm3, and its boiling point is 311.6ºC at 760 mmHg .Scientific Research Applications
1. Synthesis of Benzylisoquinoline Alkaloids
- Application Summary: “5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole” is used in the total synthesis of benzylisoquinoline alkaloids of aporphines, coptisines, and dibenzopyrrocolines .
- Methods of Application: The strategy was based upon the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity .
- Results or Outcomes: The total syntheses of the three aporphines and the two impatiens, all with ee values of greater than 99%, were reported for the first time .
2. Synthesis of Organo Selenium Compounds
- Application Summary: “5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole” is used in the synthesis of novel organoselenium compounds .
- Methods of Application: A direct and concise method is reported to furnish novel benzo[d][1,3]dioxole incorporated diselenide using stable and readily available starting material .
- Results or Outcomes: The synthesized compound was transformed into various synthetically important unsymmetrical monoselenides by cleavage of Se–Se bond with sodium borohydride or rongalite .
3. Synthesis of Anticancer Compounds
- Application Summary: “5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole” is used in the design, synthesis, and anticancer evaluation of 1-benzo[1,3]dioxol-5-yl .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .
4. Synthesis of Aporphine Alkaloids
- Application Summary: “5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole” is used in the total synthesis of aporphine alkaloids with a benzo[d][1,3]dioxole structure feature .
- Methods of Application: The strategy was based upon the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity .
- Results or Outcomes: The first total synthesis of (S)-(+)-ovigerine, (S)-(+)-N-formylovigerine, and (6aS,6a’S)-(+)-ovigeridimerine of aporphine alkaloids with a benzo[d][1,3]dioxole structure feature was established .
5. Synthesis of Metal–Organic Frameworks
- Application Summary: “5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole” is used in the synthesis of dioxole functionalized metal–organic frameworks (MOFs) .
- Methods of Application: Combination of benzo[d][1,3]dioxole-4,7-dicarboxylic acid (dioxole-BDC) and Zn(II) under solvothermal conditions yields either an isoreticular metal–organic framework analog (IRMOF-1-dioxole) or a new MOF material (MOF-1-dioxole) .
- Results or Outcomes: The synthesized MOFs have different physical properties as revealed by thermal gravimetric analysis and gas sorption studies .
Safety And Hazards
Future Directions
The future directions in the research of benzo[d][1,3]dioxole-type compounds could involve the synthesis of novel organoselenium compounds incorporating the benzo[d][1,3]dioxole subunit . Additionally, the synthesis and physical properties of dioxole functionalized metal–organic frameworks (MOFs) could be another area of interest .
properties
IUPAC Name |
5-bromo-6-(chloromethyl)-1,3-benzodioxole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c9-6-2-8-7(11-4-12-8)1-5(6)3-10/h1-2H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZXZWOFQWKKEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CCl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368694 | |
Record name | 5-Bromo-6-(chloromethyl)-2H-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20368694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole | |
CAS RN |
64603-67-4 | |
Record name | 5-Bromo-6-(chloromethyl)-2H-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20368694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-6-(chloromethyl)-1,3-dioxaindane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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